
1-(1-Benzofuran-2-carbonyl)piperazine
Overview
Description
“1-(1-Benzofuran-2-ylcarbonyl)piperazine” is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.27 . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for “1-(1-Benzofuran-2-ylcarbonyl)piperazine” is 1S/C13H14N2O2/c16-13(15-7-5-14-6-8-15)12-9-10-3-1-2-4-11(10)17-12/h1-4,9,14H,5-8H2 .Physical and Chemical Properties Analysis
“1-(1-Benzofuran-2-ylcarbonyl)piperazine” is a powder at room temperature .Scientific Research Applications
Role in Arylpiperazine Derivatives Metabolism
Arylpiperazine derivatives, including compounds with a 1-(1-Benzofuran-2-ylcarbonyl)piperazine structure, have clinical applications primarily in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. This metabolic pathway is significant for understanding the pharmacological actions of these compounds, as well as their distribution in tissues, including the brain, which is their main target site. The formation of 1-aryl-piperazine metabolites and their effects on serotonin receptor-related activities highlight the importance of these derivatives in therapeutic applications (Caccia, 2007).
Antimycobacterial Activity
Piperazine, a core element of 1-(1-Benzofuran-2-ylcarbonyl)piperazine, is highlighted for its significant role in developing potent molecules against Mycobacterium tuberculosis (MTB). The structure-activity relationship (SAR) of piperazine-based compounds shows promise in creating effective anti-TB agents. This review emphasizes the versatility of piperazine as a scaffold for medicinal chemistry, underlining its potential in addressing gaps and developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Patent Review
The therapeutic uses of piperazine derivatives, integral to compounds like 1-(1-Benzofuran-2-ylcarbonyl)piperazine, cover a broad spectrum, including antipsychotic, antidepressant, anticancer, and anti-inflammatory effects. This patent review demonstrates the wide-ranging potential of piperazine-based molecules in drug discovery, highlighting the flexibility of the piperazine scaffold in developing drug-like elements for various diseases. The emphasis is on the need for further therapeutic investigations of this motif to explore its full potential in medicinal chemistry (Rathi et al., 2016).
Benzofuran Derivatives in Drug Development
The synthesis and biological activities of benzofuran derivatives, including those linked to piperazine structures, are of great interest due to their potential as natural drug lead compounds. These compounds exhibit a wide range of biological activities, such as antitumor, antibacterial, and antiviral effects. The review on benzofuran derivatives underscores their significance in the pharmaceutical industry, suggesting these compounds as promising candidates for developing new drugs with enhanced therapeutic effects (Miao et al., 2019).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
1-benzofuran-2-yl(piperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-13(15-7-5-14-6-8-15)12-9-10-3-1-2-4-11(10)17-12/h1-4,9,14H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVXIKZHQABTJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601286259 | |
| Record name | 2-Benzofuranyl-1-piperazinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601286259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41717-31-1 | |
| Record name | 2-Benzofuranyl-1-piperazinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41717-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzofuranyl-1-piperazinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601286259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



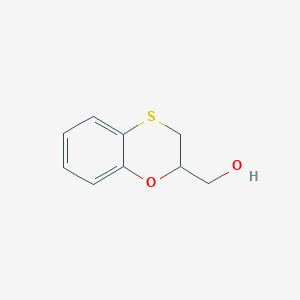
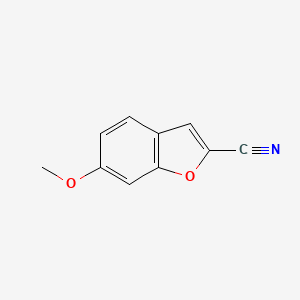
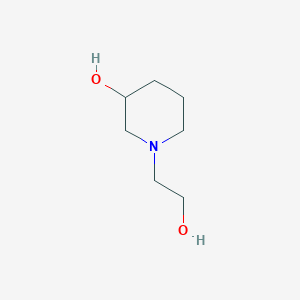
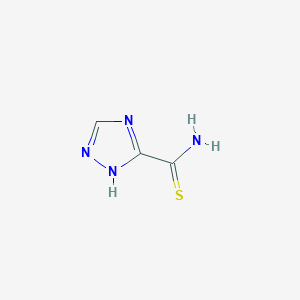
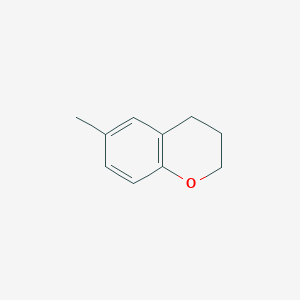



![3-(3,4-Dichlorobenzylidene)-2,3-dihydro-1h-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B3340309.png)
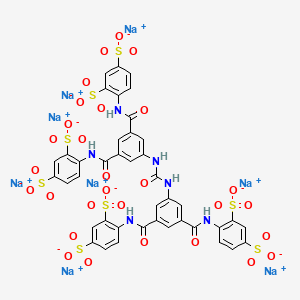

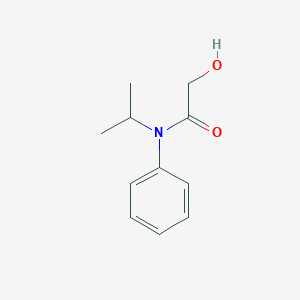
![2-(chloromethyl)oxirane;ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B3340333.png)
